SAfit2 - 1643125-33-0

SAfit2

Catalog Number: EVT-281164
CAS Number: 1643125-33-0
Molecular Formula: C46H62N2O10
Molecular Weight: 803.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAFit2 (Selective Antagonist of FKBP51 by Induced Fit 2) is a potent and selective antagonist of the FK506-binding protein 51 (FKBP51). [] It is a synthetic compound specifically designed as a chemical probe to investigate the biological roles of FKBP51. [] SAFit2 is considered the gold standard for FKBP51 pharmacology and has been extensively utilized in numerous preclinical studies exploring its therapeutic potential in various disease models. []

Synthesis Analysis

A detailed description of the synthesis of SAFit2 can be found in the publication "Selective inhibitors of the FK506-binding protein 51 by induced fit." []

Molecular Structure Analysis

The crystal structure of the human FKBP51 FK1 domain in complex with SAFit2 has been solved and provides insight into the molecular interactions responsible for its high affinity and selectivity. [] The cyclohexyl moiety in SAFit2 plays a crucial role in achieving selectivity by inducing a specific conformation in the binding pocket of FKBP51 that is not favorable for binding to FKBP52, its closest homologue. [, ]

Mechanism of Action

SAFit2 selectively binds to the FK1 domain of FKBP51, inhibiting its interaction with various protein partners. [] FKBP51 is a negative regulator of the glucocorticoid receptor (GR), and by inhibiting FKBP51, SAFit2 enhances GR signaling. [, ] This modulation of GR activity is believed to underlie many of SAFit2's observed effects in different disease models. [, ]

Applications
  • Stress and Anxiety: SAFit2 demonstrates anxiolytic effects in mice, reducing anxiety-related behavior after both central and peripheral administration. [, ] This supports the involvement of FKBP51 in anxiety regulation and suggests its potential as a therapeutic target for anxiety disorders.
  • Depression: SAFit2 improves stress coping behavior in mice and shows potential as a co-medication to enhance the efficacy of traditional antidepressants like escitalopram in specific sub-categories of depression. [, ]
  • Chronic Pain: SAFit2 effectively reduces pain hypersensitivity in various chronic pain models in mice, including inflammatory pain, neuropathic pain, and chemotherapy-induced pain. [, ] Its ability to restore pain-relieving lipid signaling pathways and reduce neuroinflammation contributes to its analgesic properties. [, ]
  • Alcohol Addiction: SAFit2 reduces alcohol consumption and reinstatement of conditioned alcohol effects in mice, highlighting its potential as a therapeutic strategy for alcohol addiction. []
  • Metabolic Disorders: Studies suggest SAFit2 may influence metabolic function through its interaction with FKBP51 and its impact on AKT2-AS160 signaling. [, ] This warrants further investigation for its potential in metabolic diseases.
  • Neurodegenerative Diseases: Research indicates that modulating FKBP51 with SAFit2 lowers levels of mutant huntingtin (mHTT) in cellular and animal models of Huntington's disease, suggesting a potential therapeutic avenue. []
Future Directions
  • Clinical Translation: Given its promising preclinical results, further research is crucial to translate SAFit2 into a clinically viable drug for humans. This includes comprehensive safety and efficacy studies, optimization of drug delivery methods, and investigation of potential side effects. [, ]
  • Combination Therapies: Exploring the potential of SAFit2 in combination with existing therapies for various conditions, such as antidepressants for depression or analgesics for chronic pain, could lead to more effective treatment strategies. [, ]
  • Drug Resistance: Investigating the potential role of FKBP51 and SAFit2 in the development of drug resistance in various diseases, such as cancer, could offer valuable insights and potential therapeutic targets to overcome treatment resistance. [, ]
  • Personalized Medicine: Exploring the potential influence of genetic variations in FKBP51 on the efficacy of SAFit2 could pave the way for personalized medicine approaches, tailoring treatment strategies based on an individual's genetic makeup. []
  • Development of Derivatives: Designing and synthesizing novel SAFit2 derivatives with improved potency, selectivity, and pharmacokinetic properties could further enhance its therapeutic potential and facilitate clinical translation. []

Properties

CAS Number

1643125-33-0

Product Name

SAfit2

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Molecular Formula

C46H62N2O10

Molecular Weight

803.0 g/mol

InChI

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1

InChI Key

ZDBWLRLGUBSLPG-FDHYQTMZSA-N

SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

SAFit2; SAF it 2; SA Fit 2; SAF-it-2; SA-Fit-2;

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.